N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide
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Overview
Description
N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group. One common method involves the reaction of 2-aminobenzenesulfonamide with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential explosiveness of azides and the need for controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G protein-coupled receptor-35 (GPR35), which is implicated in pain and inflammatory responses . The tetrazole ring plays a crucial role in binding to the receptor, leading to downstream signaling effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-tetrazol-5-yl)phenyl)benzamide: This compound also features a tetrazole ring and has been studied for its agonistic activity against GPR35.
2-(1H-tetrazol-5-yl)phenyl)benzenesulfonamide: Similar in structure but with variations in the position of the tetrazole ring, affecting its chemical properties and biological activity.
Uniqueness
N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a GPR35 agonist sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H11N5O2S |
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Molecular Weight |
301.33 g/mol |
IUPAC Name |
N-[2-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11N5O2S/c19-21(20,11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)18-10-14-16-17-18/h1-10,15H |
InChI Key |
BVYFLQLXEJGDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
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